BZ-423

Description

Historical Context of Compound Discovery

The discovery of BZ-423 is rooted in systematic chemical synthesis and biological screening efforts aimed at identifying novel therapeutic agents. This process involved leveraging existing chemical scaffolds and employing phenotype-based approaches to identify compounds with desired cellular effects.

This compound originated from a library of 1,4-benzodiazepines. jci.orgfrontiersin.orgresearchgate.netfrontiersin.org This library was generated through diversity-oriented chemical synthesis, a strategy used to create a wide range of structurally diverse molecules. frontiersin.orgresearchgate.netfrontiersin.org While benzodiazepines are a known class of compounds, widely recognized for their central nervous system activity as anxiolytics and hypnotics, this compound represents a distinct structural class. researchgate.netaacrjournals.org It differs from typical clinical benzodiazepines by possessing a hydrophobic substituent at the C-3 position. researchgate.netaacrjournals.org This structural modification is significant as it influences the compound's binding profile, notably blocking binding to the central benzodiazepine (B76468) receptor and resulting in weak binding to the peripheral benzodiazepine receptor. researchgate.netaacrjournals.orgfrontiersin.org

The initial identification of this compound as a compound of interest was achieved through phenotype-based screening. jci.orgfrontiersin.orgresearchgate.netfrontiersin.org This screening approach involves observing and identifying compounds based on their effects on cellular characteristics or behaviors, rather than targeting a specific molecule. In the case of this compound, this screening was conducted using cellular models, specifically Ramos B cells. jci.orgfrontiersin.orgresearchgate.netfrontiersin.org Ramos cells are a cell line derived from Burkitt's lymphoma and serve as a model for certain aspects of germinal center B cell physiology. aacrjournals.orgjci.org

The phenotype screening of Ramos B cells treated with this compound revealed a characteristic pattern of cellular changes indicative of apoptosis. These observed effects included cell shrinkage, nuclear condensation, cytoplasmic vacuolization, membrane blebbing, and DNA fragmentation. frontiersin.orgresearchgate.netfrontiersin.org These findings demonstrated this compound's ability to induce cell death in this cellular model and were crucial for its initial identification as a potential pro-apoptotic agent. The search for such agents was specifically aimed at compounds capable of selectively eliminating autoreactive B lymphocytes. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

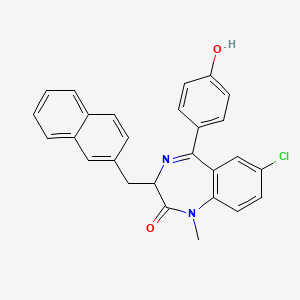

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJCSNHREFFOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944275 | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216691-95-1 | |

| Record name | BZ-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZ-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Molecular Mechanisms

Identification of the Primary Molecular Target

Initial investigations into the pro-apoptotic effects of BZ-423 pointed towards mitochondria as the primary site of action. nih.govumich.edu The compound was found to rapidly generate superoxide (B77818) (O₂⁻) within these organelles, which acts as the initiating signal for apoptosis. nih.govnih.gov This led researchers to seek the specific mitochondrial protein that this compound interacts with to trigger this response.

The primary molecular target of this compound was identified as the mitochondrial F1F0-ATP synthase, also known as Complex V of the electron transport chain. frontiersin.orgarxiv.org This enzyme is fundamental to cellular metabolism, responsible for producing the majority of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. frontiersin.org this compound inhibits the F1F0-ATPase, modulating its enzymatic activity and leading to the generation of reactive oxygen species that signal the initiation of apoptosis. nih.govnih.govacs.org The binding of this compound to this complex inhibits both the synthesis and hydrolysis of ATP. frontiersin.orgnih.gov

Further investigation pinpointed the specific component of the F1F0-ATP synthase complex that this compound binds to: the Oligomycin (B223565) Sensitivity Conferring Protein (OSCP) subunit. nih.govnih.govresearchgate.netresearchgate.net The OSCP is a crucial part of the enzyme's peripheral stalk, which connects the catalytic F1 domain to the membrane-embedded F0 domain and is essential for coupling proton transport to ATP synthesis. frontiersin.orgnih.gov By binding to the OSCP, this compound modulates the enzyme's function, which distinguishes its mechanism from other F1F0-ATPase inhibitors like oligomycin, which binds to the F0 component. nih.govfrontiersin.orgacs.org

The identification of OSCP as the direct target of this compound was accomplished through affinity-based screening of a human cDNA T7 phage display library. nih.govnih.govfrontiersin.orgarxiv.orgpnas.org In this technique, a biotinylated derivative of this compound was used to screen a library of proteins expressed on the surface of phages. researchgate.net After several rounds of affinity selection, phages displaying a fragment of the OSCP (amino acids 27-202) were identified, confirming a direct binding interaction. researchgate.net This discovery was a critical step in validating the mitochondrial F1F0-ATPase as the molecular target of this compound. nih.govfrontiersin.org

The binding of this compound to the OSCP subunit is a prerequisite for its apoptosis-inducing effects. frontiersin.orgarxiv.org The interaction inhibits the F1F0-ATPase, leading to a state 3 to state 4 respiratory transition in mitochondria, which promotes the production of superoxide. nih.gov This superoxide then functions as a second messenger, activating a specific signaling cascade that commits the cell to apoptosis. nih.govnih.gov The essential role of OSCP was further confirmed in experiments using RNA interference to reduce OSCP expression in cells; these cells showed decreased sensitivity to this compound. nih.govwikigenes.org Furthermore, the genetic removal of OSCP in mutant F1F0-ATP synthases demonstrated that apoptosis required the binding of this compound to this specific subunit. arxiv.org

The specific binding site of this compound on the OSCP has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgarxiv.orgscite.ai These studies were conducted using a water-soluble analog of this compound and isolated OSCP constructs. scite.ai The binding site is located on the top of the enzyme at the interface where the OSCP connects with the α and β subunits of the F1 catalytic head. frontiersin.orgarxiv.org This region overlaps with helices 3 and 4 of the OSCP structure. nih.govpnas.orgscite.ai Chemical shift perturbation experiments revealed a hydrophobic pocket that accommodates the drug, involving several specific amino acid residues. frontiersin.orgarxiv.org

| Technique Used | Identified Residues in Binding Site | Reference |

|---|---|---|

| NMR Spectroscopy (Chemical Shift Perturbation) | M51, L56, K65, V66, K75, K77, N92 | frontiersin.orgarxiv.orgscite.ai |

This compound functions as an allosteric inhibitor of the F1F0-ATP synthase. acs.orgnih.gov Its binding to the OSCP induces conformational changes in the protein at a distance from the active catalytic sites of the enzyme. nih.govscite.aiumich.edu NMR studies have shown that the binding of this compound results in a conformational rearrangement of helices within the OSCP. frontiersin.orgarxiv.org This structural change is thought to perturb the interface between the OSCP and the F1 domain, disrupting the communication between the peripheral stalk and the catalytic head, which ultimately interferes with the enzyme's rotary mechanism and inhibits its function. frontiersin.orgumich.edu This allosteric mechanism, characterized by lower affinity and rapid dissociation compared to other inhibitors, is believed to underlie the specific therapeutic properties of this compound. acs.org

Oligomycin Sensitivity Conferring Protein (OSCP) Subunit Binding

Characterization of the Binding Site on OSCP

Mechanistic Interplay with Mitochondrial Bioenergetics

This compound directly engages with the machinery of cellular respiration, leading to significant alterations in mitochondrial function. Its primary target is the F1F0-ATP synthase, a critical enzyme complex responsible for the production of adenosine triphosphate (ATP), the main currency of cellular energy.

This compound has been identified as an inhibitor of mitochondrial F1F0-ATP synthase. nih.gov It achieves this by binding to the oligomycin sensitivity-conferring protein (OSCP), a key subunit of the enzyme complex. nih.govnih.gov This interaction modulates the enzyme's activity, leading to a reduction in both ATP synthesis and hydrolysis. frontiersin.org

Quantitative analyses have revealed that this compound acts as an uncompetitive inhibitor of the mitochondrial F1F0-ATP synthase. frontiersin.org In the presence of approximately 10 μM of this compound, the maximal velocity (Vmax) for ATP synthesis is decreased by 50%. frontiersin.org The half-maximal inhibitory concentration (IC50) for this compound's effect on ATP synthesis in perfused human embryonic kidney (HEK) cells is less than 5 μM. frontiersin.org This inhibition of ATP synthesis is a pivotal event in the cascade of cellular responses triggered by this compound. oncotarget.compatsnap.com

| Parameter | Observation | Source |

|---|---|---|

| Target | Oligomycin sensitivity-conferring protein (OSCP) subunit of F1F0-ATP synthase | nih.govnih.gov |

| Mechanism | Uncompetitive inhibition | frontiersin.org |

| Effect on Vmax (ATP Synthesis) | Decreased by 50% at ~10 μM | frontiersin.org |

| IC50 (ATP Synthesis in HEK cells) | < 5 μM | frontiersin.org |

While this compound's primary target is the F1F0-ATP synthase, its inhibitory action has significant downstream consequences for the electron transport chain (ETC). frontiersin.orgoncotarget.com By impeding the flow of protons through the ATP synthase for ATP production, this compound causes an increase in the mitochondrial membrane potential. researchgate.net This hyperpolarization of the inner mitochondrial membrane leads to an increased "electron leak" from the ETC complexes, particularly complexes I and III. oncotarget.com This leakage of electrons results in their incomplete reduction of oxygen, leading to the formation of superoxide radicals. oncotarget.com

The inhibition of F1F0-ATPase by this compound leads to a characteristic shift in the mitochondrial respiratory state. nih.govfrontiersin.org Specifically, it induces a transition from state 3 respiration (characterized by the presence of substrate and ADP, leading to active ATP synthesis and oxygen consumption) to state 4 respiration (where ADP is limited, and respiration slows down). frontiersin.org This transition is a direct consequence of the reduced rate of ATP synthesis and, therefore, decreased consumption of ADP. frontiersin.org The superoxide response induced by this compound specifically requires actively respiring mitochondria in state 3. frontiersin.org

Generation and Signaling of Reactive Oxygen Species (ROS)

A hallmark of this compound's mechanism of action is the rapid generation of reactive oxygen species (ROS), which function as critical signaling molecules to initiate the apoptotic cascade.

Numerous studies have established that exposure of cells to this compound leads to the rapid generation of superoxide (O2•-) within the mitochondria. frontiersin.orgoncotarget.comnih.govresearchgate.netresearchgate.net This production of superoxide is a direct result of the inhibition of F1F0-ATP synthase and the subsequent electron leak from the electron transport chain. oncotarget.comresearchgate.net The superoxide response originates from the mitochondria before the collapse of the mitochondrial transmembrane gradient or the opening of the permeability transition pore. nih.gov This initial burst of superoxide is not merely a byproduct of mitochondrial dysfunction but rather a crucial upstream signal that initiates the apoptotic program. nih.govnih.govresearchgate.net

The superoxide generated in response to this compound functions as a second messenger, relaying the initial mitochondrial signal to the broader cellular machinery of apoptosis. nih.govnih.govaacrjournals.org This ROS signal activates a downstream cascade of events. One of the key pathways activated by this compound-induced superoxide is the apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov The activation of ASK1, in turn, leads to the specific phosphorylation of c-Jun N-terminal kinase (JNK). nih.govnih.gov Activated JNK then signals the activation of the pro-apoptotic proteins Bak and Bax, which ultimately leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the commitment of the cell to apoptosis. nih.govresearchgate.netnih.gov The magnitude of the ROS response may determine the cellular outcome, with lower levels potentially leading to growth arrest and higher levels triggering apoptosis. aacrjournals.org

| Step | Event | Key Molecules | Source |

|---|---|---|---|

| 1 | This compound inhibits F1F0-ATP synthase | This compound, OSCP | nih.govnih.gov |

| 2 | Increased mitochondrial membrane potential and electron leak from ETC | ETC Complexes I & III | oncotarget.comresearchgate.net |

| 3 | Rapid generation of superoxide (O2•-) | O2•- | frontiersin.orgoncotarget.comnih.gov |

| 4 | Superoxide acts as a second messenger | O2•- | nih.govnih.govaacrjournals.org |

| 5 | Activation of downstream signaling pathways | ASK1, JNK, Bak, Bax | nih.govnih.gov |

| 6 | Mitochondrial outer membrane permeabilization and cytochrome c release | Cytochrome c | researchgate.net |

| 7 | Apoptosis | Caspases | nih.gov |

Cellular and Subcellular Effects

Apoptosis Induction Pathways

The induction of apoptosis by BZ-423 is a multi-step process initiated by the generation of superoxide (B77818) within the mitochondria. aacrjournals.orgjci.orgnih.govnih.govchemsrc.comresearchgate.netnih.gov This superoxide then acts as a signaling molecule, triggering downstream events that lead to the dismantling of the cell. jci.orgnih.govnih.govnih.gov

Superoxide-Dependent Apoptotic Cascade

The initial and essential step in this compound-induced apoptosis is the rapid increase in intracellular superoxide levels, originating from the mitochondria. aacrjournals.orgjci.orgnih.govnih.govchemsrc.comresearchgate.netnih.gov This superoxide burst precedes other apoptotic markers such as mitochondrial transmembrane potential collapse and cytochrome c release. jci.orgnih.govresearchgate.net The superoxide response exhibits a bimodal pattern, with an early maximum followed by a later increase that coincides with mitochondrial dysfunction. jci.orgnih.govresearchgate.net The generation of this superoxide signal is critical, as agents that block its formation or scavenge free radicals can attenuate the death cascade. jci.orgnih.gov

Table 1: Time Course of Apoptotic Events Induced by this compound in Ramos Cells

| Event | Time of Detection (approx.) |

| Superoxide Increase (Early) | 1 hour |

| Mitochondrial Transmembrane Gradient Collapse (ΔΨm) | By 5 hours |

| Cytochrome c Release | By 5 hours |

| Caspase Activation | Between 8 and 12 hours |

| Hypodiploid DNA (Apoptosis) | Slightly delayed after caspase activation |

*Data derived from research findings on Ramos cells. jci.orgnih.govresearchgate.net

Mitochondrial Outer Membrane Permeabilization (MOMP)

Following the increase in superoxide and the collapse of the mitochondrial transmembrane gradient (ΔΨm), mitochondrial outer membrane permeabilization (MOMP) occurs. jci.orgnih.govnih.gov MOMP is a critical event in the intrinsic apoptotic pathway, allowing the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. jci.orgnih.govnih.govmedchemexpress.com this compound-induced superoxide is followed by MOMP, which is consistent with the release of cytochrome c. jci.orgnih.govnih.gov

Cytochrome c Release and Caspase Activation

A key consequence of MOMP is the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. aacrjournals.orgjci.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netscribd.com Cytosolic cytochrome c is a crucial mediator of the intrinsic apoptotic pathway. jci.orgmedchemexpress.comnih.gov Its presence in the cytoplasm triggers the activation of caspases, a family of proteases that execute the apoptotic program. aacrjournals.orgjci.orgnih.govresearchgate.netmedchemexpress.comproquest.com Caspase activation, measured by the processing of caspase-sensitive substrates, typically tracks with the collapse of ΔΨm and the release of cytochrome c. jci.orgnih.govresearchgate.net

Apoptosome Complex Formation (Apaf-1 and Caspase-9)

The release of cytochrome c into the cytosol facilitates the formation of the apoptosome complex. aacrjournals.orgmedchemexpress.comnih.govresearchgate.netbiorxiv.org This multiprotein complex is typically composed of Apaf-1 (apoptotic protease-activating factor-1), cytochrome c, and procaspase-9. aacrjournals.orgmedchemexpress.comnih.govresearchgate.netbiorxiv.orgnih.gov Within the apoptosome, procaspase-9 undergoes autoactivation or is activated by proximity-induced dimerization, becoming the initiator caspase-9. medchemexpress.comnih.govbiorxiv.orgnih.gov The formation of the apoptosome complex containing Apaf-1 and caspase-9 has been observed in cells treated with this compound. aacrjournals.orgresearchgate.net

Activation of Pro-apoptotic Bcl-2 Family Proteins (Bak and Bax)

The activation of pro-apoptotic Bcl-2 family proteins, particularly Bax and Bak, is essential for this compound-induced apoptosis. jci.orgnih.govchemsrc.comnih.govnih.govmedchemexpress.comresearchgate.netmedchemexpress.comresearchgate.netmedchemexpress.com These proteins are key regulators of MOMP. jci.orgnih.govmedchemexpress.com Following the superoxide signal, Bax and Bak become activated and can homo-oligomerize, forming pores in the mitochondrial outer membrane that facilitate the release of cytochrome c and other pro-apoptotic factors. jci.orgnih.govnih.govnih.govmedchemexpress.comresearchgate.net Studies have shown that this compound activates Bax and Bak, and this activation is necessary for cytochrome c release and subsequent cell death. nih.govchemsrc.comnih.govaacrjournals.orgnih.govresearchgate.netmedchemexpress.comresearchgate.net In some cell types, the activation of Bax and Bak by this compound-induced superoxide may involve changes in the expression of anti-apoptotic proteins like Mcl-1 and the functional activation of BH3-only proteins. nih.govmedchemexpress.comresearchgate.netmedchemexpress.com

Role of Stress-Activated Protein Kinase Cascades

Stress-activated protein kinase (SAPK) cascades, such as the c-Jun N-terminal kinase (JNK) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway, can be involved in cellular responses to stress, including oxidative stress and apoptosis. nih.govnih.govmdpi.comfrontiersin.orguit.no In some cell types, this compound-induced superoxide has been shown to activate a sequential protein kinase cascade involving ASK1 (Apoptosis Signal-regulating Kinase 1) and JNK. nih.govnih.govresearchgate.netresearchgate.net This ASK1-JNK pathway can then signal the activation of Bax and Bak, contributing to MOMP and apoptosis. nih.govnih.govresearchgate.net However, the involvement of JNK activation in this compound-induced apoptosis can be cell-type specific; for instance, B cell death induced by this compound has been reported to be independent of JNK activation, in contrast to observations in fibroblasts. nih.gov

Morphological Hallmarks of Apoptosis

Treatment with this compound leads to observable morphological changes characteristic of apoptosis in susceptible cells. In Ramos B cells, these hallmarks include cell shrinkage, nuclear condensation, cytoplasmic vacuolization, membrane blebbing, and DNA fragmentation. frontiersin.org These features are consistent with the typical morphological changes associated with apoptosis, which also involve the fragmentation of the cell into membrane-bound apoptotic bodies and their subsequent rapid phagocytosis by neighboring cells. nih.gov

Antiproliferative Mechanisms

In addition to its cytotoxic effects, this compound also acts as a potent antiproliferative agent, inhibiting cell growth through distinct mechanisms. aacrjournals.orgresearchgate.netnih.gov

This compound has been shown to induce a cell cycle arrest specifically at the G1 phase. aacrjournals.orgresearchgate.netnih.govbioscience.co.uk This arrest leads to a significant increase in the population of cells with G1-G0 DNA content and corresponding reductions in the S and G2 phases. aacrjournals.org The G1 arrest can be sustained for extended periods in the continuous presence of this compound. aacrjournals.org

The induction of G1 cell cycle arrest by this compound is independent of the p53 tumor suppressor protein status of the cells. aacrjournals.orgresearchgate.netnih.gov This indicates that this compound can exert its antiproliferative effects even in the presence of mutant or absent p53.

Modulation of c-Myc Protein Stability

The c-Myc protein, a key regulator of cell growth and proliferation, is frequently dysregulated in various cancers. This compound has been demonstrated to induce a rapid and specific reduction in c-Myc protein levels through mechanisms involving proteasomal degradation and post-translational modifications.

Rapid and Specific Proteasomal Degradation of c-Myc

Studies have shown that this compound treatment leads to a rapid and specific depletion of c-Myc protein in cells, such as Burkitt's lymphoma cells. aacrjournals.orgnih.gov This depletion is dependent on the generation of superoxide, a reactive oxygen species, which is a consequence of this compound binding to its molecular target, the oligomycin (B223565) sensitivity-conferring protein subunit of the mitochondrial F1Fo-ATPase. aacrjournals.orgnih.govnih.gov The resulting decrease in c-Myc protein levels is mediated by the 26S proteasome. aacrjournals.orgnih.gov Inhibition of proteasome activity effectively blocks the this compound-induced reduction in c-Myc levels, confirming the role of the proteasomal degradation pathway. aacrjournals.org

Post-Translational Regulation of c-Myc

The reduction in c-Myc protein stability induced by this compound appears to be primarily governed by post-translational mechanisms. aacrjournals.org Investigations have revealed no significant changes in the levels of c-myc transcript following this compound treatment, indicating that the effect is not at the transcriptional level but rather on the stability of the existing protein. aacrjournals.org Post-translational modifications, including phosphorylation, ubiquitination, acetylation, and sumoylation, are known to play critical roles in regulating c-Myc expression and function. researchgate.net The signals triggered by this compound binding to the mitochondrial F1Fo-ATPase and the subsequent generation of superoxide are coupled to the depletion of c-Myc. aacrjournals.orgnih.gov It is suggested that this compound-induced superoxide may enhance the proteolytic processing of c-Myc, potentially by increasing the expression or activity of specific ubiquitin ligases. aacrjournals.org

Impact of Threonine 58 Phosphorylation on c-Myc Degradation

A key factor in the this compound-induced degradation of c-Myc is the phosphorylation status of specific residues, particularly Threonine 58 (T58). Research indicates that mutation of this phosphosensitive residue substantially blocks the degradation of c-Myc in response to this compound. aacrjournals.orgnih.gov Phosphorylation of T58, often mediated by glycogen (B147801) synthase kinase-3β (GSK-3β), is a critical step that targets c-Myc for ubiquitination and subsequent degradation by the proteasome. aacrjournals.orgnih.govembopress.org While this compound-induced c-myc degradation has been shown to be independent of glycogen synthase kinase activity, the involvement of T58 phosphorylation highlights its importance in the degradative pathway activated by this compound. aacrjournals.orgnih.gov Phosphorylation of Serine 62 (S62) is also relevant, as it can prime c-Myc for subsequent T58 phosphorylation, further influencing its stability and degradation. aacrjournals.orgembopress.org

Alterations in Polyamine Metabolism

Polyamine metabolism is essential for cell growth and proliferation, with ornithine decarboxylase (ODC) being a rate-limiting enzyme in this pathway. This compound has been observed to modulate polyamine metabolism through its effects on ODC and the induction of ornithine decarboxylase antizyme 1 (OAZ1).

Induction of Ornithine Decarboxylase Antizyme 1 (OAZ1)

Treatment with this compound has been shown to significantly increase the expression of the Ornithine Decarboxylase Antizyme 1 (OAZ1) gene. aacrjournals.org OAZ1 is a crucial negative regulator of polyamine metabolism. aacrjournals.orgmybiosource.comnih.govuniprot.org Its expression is regulated by intracellular polyamine levels through a ribosomal frameshifting mechanism. nih.govuniprot.org OAZ1 functions by binding to ODC monomers, inhibiting the formation of the active ODC homodimer and targeting ODC for ubiquitin-independent degradation by the 26S proteasome. mybiosource.comnih.govuniprot.org It also inhibits cellular uptake of polyamines. mybiosource.comnih.govuniprot.org The induction of OAZ1 gene expression by this compound suggests a mechanism by which the compound can influence polyamine levels. aacrjournals.org

Cell Selectivity and Differential Responses

This compound demonstrates a notable selectivity in its cellular effects, impacting different cell types and even cells of the same type in different activation states or malignant transformations differently. This selectivity is crucial to its potential therapeutic applications.

Selective Cytotoxicity Towards Activated Lymphocytes

This compound exhibits selective cytotoxicity, particularly towards lymphocytes, which are key players in the adaptive immune response. aacrjournals.orgtocris.comresearchgate.netmdpi.com Studies in murine models of lupus, an autoimmune disease characterized by lymphoproliferative changes and autoreactive lymphocytes, have shown that this compound specifically targets and kills germinal center B cells. nih.govaacrjournals.org These cells are considered central to the disease pathology in both the mouse model and human systemic lupus erythematosus. nih.gov While this compound has been shown to decrease total lymphocyte viability and increase B cell apoptosis in treated animals, the effects on T cell apoptosis were not statistically significant in some studies, although the possibility of differential death and clearance kinetics between B and T lymphocytes was noted. nih.gov The mechanism of action involves the induction of superoxide as an early response, which acts as a second messenger death signal. nih.gov This superoxide-mediated death signal is more effective in B cells that have been activated by B cell receptor (BCR) stimulation compared to resting cells. nih.gov

Synergistic Effects with B Cell Receptor Stimulation

A key aspect of this compound's selective action on B cells is its synergistic effect with B cell receptor (BCR) stimulation. nih.gov Low concentrations of this compound that are not cytotoxic to non-stimulated cells become lethal to stimulated cells when combined with anti-immunoglobulin M antibodies, which mimic BCR stimulation. nih.gov This synergy highlights how the activation state of the B cell influences its sensitivity to this compound-induced apoptosis. nih.gov The mechanism underlying this synergy is linked to the compound's effect on intracellular calcium signaling. nih.gov

Modulation of Intracellular Calcium Signaling

This compound has been shown to modulate intracellular calcium signaling, and this effect is implicated in its synergistic interaction with BCR stimulation. nih.govresearchgate.net Upon BCR stimulation, there is a rise in intracellular calcium. nih.gov this compound extends this rise in intracellular calcium, and this prolonged elevation contributes to the synergistic death response observed in stimulated B cells. nih.govresearchgate.net Altered calcium signaling and B cell hyperactivation are distinguishing features of autoreactive lymphocytes in autoimmune diseases like lupus, suggesting that this compound's mechanism preferentially targets these disease-causing cells based on their activation state and calcium handling. nih.govresearchgate.netresearchgate.net

Distinct Responses in Malignant vs. Non-Malignant Cells

Research indicates that this compound can elicit distinct responses in malignant versus non-malignant cells. This compound has demonstrated cytotoxic activity against various malignant B-cell lines, including those derived from Burkitt's lymphoma. aacrjournals.orgresearchgate.net This cytotoxicity was observed regardless of the cells' EBV status or expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, factors that can limit the effectiveness of other chemotherapeutics. aacrjournals.orgresearchgate.net In addition to its cytotoxic effects, this compound also exhibits potent antiproliferative properties against transformed B cells, inducing a G1-phase cell cycle arrest. aacrjournals.orgresearchgate.net These effects in malignant cells are mediated by increased levels of reactive oxygen species and appear to be independent of binding to the peripheral benzodiazepine (B76468) receptor. aacrjournals.orgresearchgate.net While cancer cells generally show increased susceptibility to reactive oxygen species compared to non-malignant cells due to higher basal redox levels and altered metabolism, this contributes to their sensitivity to compounds like this compound that induce oxidative stress. mdpi.com

Therapeutic Potential and Disease Models

Autoimmune Disease Modulation

BZ-423 exhibits selective lymphotoxic properties and potent therapeutic activity against lupus-like disease in autoimmune mice nih.gov. It has shown promise for treating lupus and related diseases umich.edu. This compound suppresses disease in lupus-prone mice by selectively killing pathogenic lymphocytes frontiersin.orgnih.govnih.gov. The absence of general toxicities or significant effects on normal immune responses in treated mice suggests that this compound has selective effects on cells that are pathogenic in autoimmune disease nih.gov.

This compound has demonstrated activity against lupus-like disease associated with defective Fas expression nih.gov. It ameliorates disease in animal models of systemic lupus erythematosus that also have features of lymphoproliferative disease nih.govresearchgate.net. This compound potently suppresses disease in murine models of lupus by selectively killing pathogenic lymphocytes ncats.ionih.gov. It has potent therapeutic properties in murine lupus linked to specific deletion of autoreactive lymphocytes nih.gov.

Studies have investigated the therapeutic potential of this compound in various murine models of lupus. In NZB/W lupus-prone mice, this compound suppresses disease nih.gov. Administration of this compound to MRL/MpJ-Fas(lpr) (MRL-lpr) mice significantly reduced autoimmune disease nih.gov. This compound also potently suppresses disease in the murine model of lupus ncats.io. In the (NZB x NZW)F1 murine model of lupus, administration of this compound for 12 weeks suppressed disease nih.govnih.gov. This compound has therapeutic properties in murine models of lupus medchemexpress.comnih.gov. In the NZB/NZW mouse model, this compound limits autoimmune disease nih.govresearchgate.net.

This compound selectively kills pathogenic lymphocytes in lupus-prone mice ncats.iofrontiersin.orgnih.govnih.gov. The mechanism involves the induction of apoptosis umich.edufrontiersin.orgnih.govnih.govnih.govnih.govresearchgate.netnih.govnih.gov. This compound induces apoptosis via a superoxide (B77818) signal nih.govresearchgate.net. This superoxide response originates from mitochondria nih.govnih.gov. This compound binds to the oligomycin-sensitivity-conferring protein (OSCP) component of the mitochondrial F1F0-ATPase, which modulates the enzyme leading to the formation of superoxide ncats.iofrontiersin.orgnih.govnih.gov. This reactive oxygen species functions as a second messenger initiating apoptosis nih.govnih.govnih.govnih.gov. The mechanism by which this compound induces apoptosis preferentially targets disease-causing cells on the basis of their activation state nih.gov.

####### 4.1.1.2.1. Control of Germinal Center B Cell Hyperplasia

In the (NZB x NZW)F1 murine model of lupus, where the pathologically enhanced survival and expansion of germinal center B cells mediate disease, administration of this compound for 12 weeks specifically controlled germinal center hyperplasia nih.govnih.govproquest.com. In NZB/W lupus-prone mice, this compound specifically kills germinal center B cells, which are the cells that drive disease in this model and in human systemic lupus erythematosus nih.gov. This compound eliminated the pathological expansion of GC B cells in the (NZB × NZW)F1 (NZB/W) mouse model aacrjournals.org.

####### 4.1.1.2.2. Effects on T Cell Subsets and Th1/Th2 Balance

In MRL/MpJ-Fas(lpr) (MRL-lpr) mice, this compound overcomes deficient expression of the Fas death receptor and hyperactivation of antiapoptotic phosphatidylinositol 3-kinase (PI3K)-Akt signaling to specifically kill pathogenic CD4(+) T cells ncats.io. Treatment with this compound in MRL-lpr mice was associated with decreases in CD4+ T cells and an alteration in the Th1/Th2 balance nih.gov. In MRL-lpr mice, this compound caused a shift in the Th1/Th2 cell balance and decreased specific T-cell subsets aacrjournals.org.

Administration of this compound to MRL-lpr mice significantly reduced autoimmune disease including glomerulonephritis and arthritis nih.gov. Treatment with this compound for 12 weeks in the (NZB x NZW)F1 murine model of lupus reduced the histological evidence of glomerulonephritis nih.govnih.gov. In experiments using mice with lupus, treatment with this compound resulted in 16% of treated mice having lupus-related kidney disease, compared to 60% of untreated mice umich.edu.

Data on the reduction of lupus-related kidney disease in treated vs. untreated mice:

| Group | Incidence of Lupus-Related Kidney Disease |

| Untreated Mice | 60% |

| Treated Mice | 16% |

Impact on Pathogenic Lymphocyte Populations

Graft-versus-Host Disease (GVHD)

Graft-versus-Host Disease is a significant complication following allogeneic hematopoietic stem cell transplantation, driven by donor T cells attacking host tissues. This compound has been investigated for its ability to modulate the immune response in experimental GVHD models.

Reversal of Experimental GVHD

Studies have demonstrated that this compound can arrest established GVHD in several bone marrow transplantation models nih.govumich.eduresearchgate.netashpublications.org. In a minor histocompatibility antigen-disparate model (C3H. SW→ B6), initiating this compound treatment seven days after bone marrow transplantation, when clinical disease was already evident, significantly reduced GVHD clinical scores and improved survival compared to controls nih.govresearchgate.netashpublications.org. Specifically, survival rates improved from 29% in controls to 74% with this compound treatment over 10 weeks nih.gov. In another aggressive model using a fully allogeneic donor/recipient strain combination (Balb/c→ B6), this compound treatment for seven weeks also significantly reduced clinical and histological parameters of the disease nih.gov. This compound treatment significantly reduced quantitative GVHD histologic damage indices in the liver and the GI tract researchgate.netashpublications.org.

Preservation of Graft-versus-Leukemia (GVL) Effects

A critical aspect of allogeneic hematopoietic stem cell transplantation is the beneficial Graft-versus-Leukemia effect, where donor T cells target residual leukemia cells. A challenge in GVHD therapy is suppressing GVHD without compromising the GVL effect frontiersin.orgpriothera.com. Research indicates that this compound can reverse experimental GVHD while preserving beneficial GVL effects researchgate.netashpublications.orgresearchgate.net. In a GVL model involving EL-4 lymphoma cells, this compound preserved GVL effects, with 50% of recipients surviving without evidence of lymphoma compared to 0% in controls researchgate.netashpublications.orgresearchgate.net. This suggests a potential therapeutic window where this compound can mitigate GVHD severity while maintaining the anti-leukemic activity of donor T cells frontiersin.orgresearchgate.net.

Immunomodulatory Effects

This compound functions as an immunomodulator by selectively targeting activated lymphocytes researchgate.netmedkoo.comfrontiersin.orgresearchgate.netaacrjournals.org. It is described as a pro-apoptotic 1,4-benzodiazepine (B1214927) derivative that selectively targets the mitochondrial F1F0-ATPase medkoo.comfrontiersin.orgresearchgate.net. This interaction leads to the disruption of cellular energy metabolism, inducing oxidative stress and promoting apoptosis specifically in pathogenic immune cells, while sparing normal cells umich.edumedkoo.comfrontiersin.orgresearchgate.net. In GVHD models, this compound treatment increased the apoptosis of proliferating, alloreactive CD8+ donor T cells, while other T cell populations were unaffected nih.gov. This compound treatment also decreased the number of lymphocytes that infiltrated primary GVHD target organs, such as the liver and GI tract nih.gov.

Below is a summary of key findings in experimental GVHD models:

| Model (Donor→Recipient) | Treatment Initiation | Key Outcome (vs Control) | Survival Improvement | Histological Damage Reduction (Liver/GI Tract) |

| C3H.SW→B6 | 7 days post-BMT | Reduced GVHD clinical scores, Increased alloreactive T cell apoptosis nih.govresearchgate.netashpublications.org | 74% vs 29% nih.gov | Significant reduction researchgate.netashpublications.org |

| Balb/c→B6 | Not specified | Reduced clinical and histological parameters nih.gov | 58% vs 8% ashpublications.org | Not specified in available snippet |

| B6-Ly5.2→B6D2F1 | 7 days post-GVHD induction | Reduced mortality, Selective apoptosis of activated donor CD4+ and CD8+ T cells researchgate.netashpublications.org | 50% vs 100% researchgate.netashpublications.org | Not specified in available snippet |

Hereditary Spastic Paraplegia Type 7 (SPG7)

Hereditary Spastic Paraplegia Type 7 (SPG7) is a neurodegenerative disorder caused by mutations in the SPG7 gene, which encodes paraplegin, a mitochondrial protein researchgate.nethspersunite.org.aunih.gov. SPG7 is associated with mitochondrial dysfunction and impaired synaptic transmission researchgate.nethspersunite.org.aunih.gov.

Role as Mitochondrial Permeability Transition Pore (mPTP) Inducer

Research indicates that mutations in SPG7 lead to impaired flickering, or intermittent opening, of the mitochondrial permeability transition pore (mPTP) researchgate.nethspersunite.org.aunih.govunisr.itfondazionetelethon.itsigmaaldrich.comnih.gov. This impaired mPTP activity contributes to mitochondrial dysfunction in SPG7 researchgate.nethspersunite.org.aunih.govunisr.it. This compound has been identified as an mPTP inducer hspersunite.org.aunih.govfondazionetelethon.itsigmaaldrich.comnih.gov. Studies using SPG7 patient-derived fibroblasts and primary neurons from Spg7-/- mice have shown that the defect in mPTP flickering is restored by treatment with this compound hspersunite.org.aunih.govfondazionetelethon.itnih.gov. Pharmacological treatment with this compound, which bypasses the activity of cyclophilin D, normalizes synaptic transmission and rescues motor impairment in the SPG7 mouse model hspersunite.org.aunih.govsigmaaldrich.comnih.gov.

Normalization of Synaptic Transmission and Motor Function

Dysregulation of mPTP opening at the pre-synaptic terminal in SPG7 impairs neurotransmitter release, leading to ineffective synaptic transmission hspersunite.org.aunih.govnih.gov. Treatment with this compound has been shown to normalize synaptic transmission in primary neuronal cultures from paraplegin-deficient mice researchgate.netfrontiersin.orgresearchgate.netnih.gov. Furthermore, this compound administration rescued the motor impairment observed in Spg7-/- mice researchgate.nethspersunite.org.aunih.govunisr.itfondazionetelethon.itsigmaaldrich.comnih.govfrontiersin.orgresearchgate.netnih.gov. The positive effect of this compound on motor impairment in Spg7-/- mice appears to arise from the normalization of mitochondrial function researchgate.net. Treatment of patient neurons with this compound restored mitochondrial and neurite morphological defects and mitochondrial membrane potential, and rescued low viability and increased degeneration frontiersin.orgnih.govresearchgate.net.

Key findings regarding this compound in SPG7 models include:

| Model | Mitochondrial Effect | Neuronal Effect | Motor Function Effect |

| Spg7-/- mouse model | Restores mPTP flickering hspersunite.org.aunih.govfondazionetelethon.itnih.gov | Normalizes synaptic transmission researchgate.nethspersunite.org.aunih.govsigmaaldrich.comnih.govfrontiersin.orgresearchgate.netnih.gov | Rescues motor impairment researchgate.nethspersunite.org.aunih.govunisr.itfondazionetelethon.itsigmaaldrich.comnih.govfrontiersin.orgresearchgate.netnih.gov |

| SPG7 patient-derived fibroblasts/neurons | Restores mPTP flickering hspersunite.org.aunih.govfondazionetelethon.itnih.gov, Restores mitochondrial morphology and membrane potential frontiersin.orgnih.govresearchgate.net | Normalizes synaptic transmission frontiersin.orgnih.gov, Rescues neurite defects frontiersin.orgnih.govresearchgate.net | Not directly assessed in these in vitro models, but links mitochondrial/neuronal rescue to potential functional recovery frontiersin.orgnih.gov |

Antineoplastic Activity in Hyperproliferative Disorders

This compound exhibits antineoplastic properties through mechanisms involving the induction of apoptosis and inhibition of proliferation in cancer cells. aacrjournals.orgresearchgate.net

Ovarian Cancer

This compound has been investigated for its antineoplastic potential and mechanism of action in human ovarian cancer cells. aacrjournals.orgresearchgate.netresearchgate.net

This compound has demonstrated effectiveness in inducing apoptosis in chemoresistant ovarian cancer cells, including those overexpressing Bcl-2 and Bcl-xL. aacrjournals.orgresearchgate.net This suggests its potential utility in cases where conventional chemotherapies, such as Cisplatinum, may be less effective due to resistance mechanisms. aacrjournals.orgresearchgate.net

Studies using a total of 12 human ovarian cancer cell lines have shown that this compound induces apoptosis at low micromolar concentrations. aacrjournals.orgresearchgate.net The mechanism involves the generation of an intracellular superoxide signal from the mitochondria, leading to the release of cytochrome c, collapse of the mitochondrial transmembrane gradient, and formation of the apoptosome complex containing Apaf-1 and caspase-9. aacrjournals.orgresearchgate.net Ultrastructural evidence, such as mitochondrial swelling, and a decrease in mitochondrial glutathione (B108866) within 2 hours of treatment have been observed. aacrjournals.orgresearchgate.net Bak activation was also found to be necessary for apoptosis induction by this compound. aacrjournals.orgresearchgate.net

Table 1: Summary of this compound Activity in Ovarian Cancer Cell Lines

| Effect Observed | Mechanism Involved | Concentration Range | Relevant Findings |

| Apoptosis Induction | Intracellular superoxide signal from mitochondria, Cytochrome c release, Mitochondrial transmembrane gradient collapse, Apoptosome formation (Apaf-1, caspase-9), Bak activation. | Low micromolar concentrations | Observed in all 12 tested ovarian cancer cell lines. Effective against chemoresistant lines. aacrjournals.orgresearchgate.net |

| Efficacy in Chemoresistance | Induces apoptosis in cells overexpressing Bcl-2 and Bcl-xL. | Not specified | Potential to overcome resistance to conventional chemotherapies like Cisplatinum. aacrjournals.orgresearchgate.net |

Table 2: Cellular Events Following this compound Treatment in Ovarian Cancer Cells

| Cellular Event | Timeframe (if specified) | Key Molecules Involved |

| Intracellular superoxide signal generation | Not specified | Mitochondria |

| Cytochrome c release | Not specified | Mitochondria |

| Mitochondrial transmembrane gradient collapse | Not specified | Mitochondria |

| Apoptosome complex formation | Not specified | Apaf-1, Caspase-9 |

| Mitochondrial swelling | Within 2 hours | Mitochondria |

| Decrease in mitochondrial glutathione | Within 2 hours | Mitochondria |

| Bak activation | Necessary for apoptosis | Bak protein |

Potential in Leukemia Research

This compound is a 1,4-benzodiazepine derivative that has demonstrated pro-apoptotic properties, particularly in lymphoid cells. Its potential in leukemia research stems from its ability to selectively target and induce cell death in malignant lymphocytes. The mechanism of action involves binding to the oligomycin-sensitivity conferring protein (OSCP), a component of the mitochondrial F₁F₀-ATPase, which leads to the generation of intracellular superoxide nih.govfrontiersin.orgnih.gov. This superoxide acts as a second messenger, initiating a cascade of events culminating in apoptosis nih.govfrontiersin.org.

Research has investigated the effects of this compound on various malignant B-cell lines, including those derived from Burkitt's lymphoma. These studies indicate that this compound exhibits cytotoxic activity against these cell lines, irrespective of their Epstein-Barr virus (EBV) status or expression levels of antiapoptotic proteins like Bcl-2 and Bcl-xL aacrjournals.org. This suggests that this compound may circumvent certain drug resistance mechanisms associated with the overexpression of these proteins aacrjournals.org.

Beyond its cytotoxic effects, this compound has also shown potent antiproliferative properties in transformed B cells, independent of inducing cell death. This antiproliferative effect is linked to this compound-induced reactive oxygen species (ROS) and can result in cell cycle arrest at the G₁ checkpoint aacrjournals.org. Experiments analyzing DNA content in this compound-treated cells revealed a significant increase in cells with G₁-G₀ DNA content and corresponding reductions in S and G₂ phases within 24 hours of treatment aacrjournals.org.

Studies in murine models have also provided insights into this compound's potential in leukemia-related contexts, particularly in models involving lymphocytes. For instance, in a graft-versus-leukemia (GVL) model utilizing EL-4 lymphoma cells, this compound treatment in allogeneic bone marrow transplant recipients resulted in a significantly higher survival rate compared to controls, with treated mice showing no evidence of lymphoma ashpublications.orgresearchgate.net. This suggests that this compound can preserve beneficial GVL effects while mitigating graft-versus-host disease (GVHD) ashpublications.orgresearchgate.net.

Further mechanistic studies in a Burkitt lymphoma cell line (Ramos) have elucidated the signaling pathway involved in this compound-induced apoptosis. Following superoxide generation, apoptosis requires the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization and cytochrome c release nih.govnih.gov. The degradation of Mcl-1, a protein involved in regulating apoptosis, is also implicated as a link between this compound-induced superoxide and the activation of Bax and Bak nih.govnih.gov. Knockdown of BH3-only proteins such as Bad, Bim, Bik, and Puma has been shown to inhibit this compound apoptosis, indicating their role as upstream sensors of the oxidant stress induced by the compound nih.govnih.govdntb.gov.ua.

The sensitivity of different cell types to this compound and the specific apoptotic responses can vary. For example, apoptosis in Ramos cells occurs at lower concentrations of this compound and begins earlier compared to other cell types, correlating with a larger superoxide response nih.gov. Unlike in fibroblasts, B-cell death induced by this compound appears to be independent of c-Jun N-terminal kinase (JNK) nih.govnih.gov.

The research findings highlight this compound's ability to induce apoptosis and inhibit proliferation in malignant lymphoid cells through a mechanism involving mitochondrial superoxide production and the modulation of key apoptotic proteins. While research has been conducted in B-cell lymphomas and GVL models, these findings have implications for the potential therapeutic application of this compound or related compounds in various leukemias, particularly those involving malignant lymphocytes.

Summary of Key Research Findings in Leukemia Models

| Study Type | Cell/Model System | Key Findings | Citation |

| In vitro | Malignant B-cell lines (e.g., Burkitt's lymphoma) | Cytotoxic activity independent of EBV or Bcl-2/Bcl-xL expression. Antiproliferative effects via G₁ arrest. | aacrjournals.org |

| In vitro (Mechanistic) | Ramos Burkitt lymphoma cells | Apoptosis requires Bax/Bak activation and Mcl-1 degradation, dependent on superoxide. BH3-only proteins act as oxidant stress sensors. | nih.govnih.gov |

| In vivo (GVL Model) | Murine model with EL-4 lymphoma cells | Preserved graft-versus-leukemia effect, leading to increased survival without evidence of lymphoma. | ashpublications.orgresearchgate.net |

Advanced Research Methodologies and Techniques

Biochemical and Biophysical Characterization

The biochemical and biophysical characterization of BZ-423 binding to FoF1-ATP synthase has involved techniques capable of providing insights into the binding affinity, location, and the conformational changes induced by the compound.

Förster Resonance Energy Transfer (FRET) Microscopy

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique used to measure distances between two fluorophores within a range of 2 to 10 nm, offering sub-nanometer resolution arxiv.orgresearchgate.net. This makes it suitable for studying molecular interactions and conformational changes in biological systems, including within living cells arxiv.orgresearchgate.net. Due to the relatively fast off-rates of this compound and its fluorescent derivatives, extensive washing of cells to remove unbound compound is not feasible for achieving good imaging contrast with standard microscopy techniques frontiersin.orgnih.gov. FRET, however, is applicable as a distance measurement approach in the 2 to 9 nm range, enabling the study of this compound binding despite these limitations frontiersin.orgnih.gov.

FRET microscopy has been successfully employed to directly demonstrate the binding of fluorescently tagged this compound derivatives to mitochondrial FoF1-ATP synthase in living cells researchgate.netfrontiersin.orgnih.govarxiv.org. By labeling the target protein (FoF1-ATP synthase) with a FRET donor fluorophore and using a fluorescent this compound derivative as the FRET acceptor, researchers can observe energy transfer upon binding, indicating close proximity between the compound and its target arxiv.orgresearchgate.netfrontiersin.orgnih.gov. This approach provides direct optical evidence of this compound localization and binding to FoF1-ATP synthase within the complex environment of living mitochondria frontiersin.orgnih.gov.

Studies using Saccharomyces cerevisiae (yeast) cells, where the FoF1-ATP synthase was genetically fused with yeast-enhanced green fluorescent protein (yEGFP) as the FRET donor, and a Cy5-labeled this compound derivative (this compound-Cy5) was used as the FRET acceptor, have confirmed the binding of the labeled compound to the enzyme in living cells arxiv.orgresearchgate.netfrontiersin.orgnih.gov. Despite the weak binding affinities (low micromolar range) and fast exchange of this compound, FRET techniques were able to reveal a significant fraction of bound this compound-Cy5 arxiv.orgnih.govfrontiersin.org.

FRET acceptor photobleaching microscopy is a specific FRET technique that has been particularly useful for studying this compound binding in living cells arxiv.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.orgresearchgate.netspiedigitallibrary.org. This method involves selectively photobleaching the acceptor fluorophore (this compound-Cy5 in this case) with a high-power laser pulse nih.govfrontiersin.orgresearchgate.net. If FRET is occurring, the photobleaching of the acceptor leads to an increase in the fluorescence intensity of the donor fluorophore (yEGFP) because the energy transfer pathway is removed nih.govfrontiersin.orgresearchgate.net.

Using this technique in living Saccharomyces cerevisiae cells expressing yEGFP-tagged FoF1-ATP synthase, researchers observed an increase in yEGFP fluorescence intensity after photobleaching the bound this compound-Cy5 arxiv.orgnih.govfrontiersin.orgresearchgate.net. For instance, a 20-second high-power exposure with 640 nm light (to photobleach Cy5) resulted in a ~20% increase in background-corrected FRET donor intensities arxiv.org. This increase in donor fluorescence upon acceptor photobleaching provides direct evidence of the physical proximity and interaction between this compound-Cy5 and the yEGFP-tagged FoF1-ATP synthase in living mitochondria arxiv.orgnih.govfrontiersin.orgresearchgate.net. This approach was successful in confirming the binding of the labeled this compound derivative to the F1 domain of the enzyme, likely on the OSCP subunit, in living yeast cells arxiv.orgresearchgate.net.

Here is a representation of typical FRET acceptor photobleaching data:

| Photobleaching Step | Mean Pixel Intensity (yEGFP) | Change in Intensity (%) |

| Before Bleaching | I₀ | - |

| After Step 1 | I₁ | ((I₁ - I₀) / I₀) * 100 |

| After Step 2 | I₂ | ((I₂ - I₁) / I₁) * 100 |

| After Step 3 | I₃ | ((I₃ - I₂) / I₂) * 100 |

Note: Specific numerical data for intensity changes were mentioned qualitatively (~20% increase) arxiv.org, but a table structure is used here to illustrate the type of data generated by this method.

Nuclear Magnetic Resonance (NMR) for Binding Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying the specific amino acid residues on the oligomycin (B223565) sensitivity conferring protein (OSCP) subunit of FoF1-ATP synthase that are involved in this compound binding frontiersin.orgumich.edunih.gov. By using purified soluble OSCP and water-soluble analogs of this compound, researchers employed chemical shift perturbation and cross-relaxation experiments to probe the binding interaction frontiersin.orgumich.edunih.gov.

These NMR studies revealed that this compound binds to a specific region on OSCP located near the interface with the F1 part of the enzyme frontiersin.orgumich.edu. Titration experiments with OSCP constructs allowed for the identification of key residues involved in the binding site. frontiersin.orgumich.edunih.gov.

NMR data indicated that binding of a water-soluble this compound analog to OSCP resulted in chemical shift perturbations in specific residues, suggesting they form a hydrophobic pocket that accommodates the drug frontiersin.orgumich.edunih.gov. The identified residues include M51, L56, K65, V66, K75, K77, and N92 umich.edunih.gov. Furthermore, NMR studies suggested that this compound binding induces conformational changes in OSCP, potentially altering its interaction with the F1 subunit and affecting the enzyme's activity allosterically frontiersin.orgumich.edunih.gov.

Here is a summary of key residues identified by NMR:

| Residue | Location on OSCP | Role in Binding (Suggested) |

| M51 | Binding Pocket | Part of hydrophobic pocket |

| L56 | Binding Pocket | Part of hydrophobic pocket |

| K65 | Binding Pocket | Part of hydrophobic pocket |

| V66 | Binding Pocket | Part of hydrophobic pocket |

| K75 | Binding Pocket | Part of hydrophobic pocket |

| K77 | Binding Pocket | Part of hydrophobic pocket |

| N92 | Binding Pocket | Part of hydrophobic pocket |

Data based on NMR studies using water-soluble this compound analogs and OSCP constructs umich.edunih.gov.

Single-Molecule Rotation Experiments (Future Perspectives)

Mitochondrial FoF1-ATP synthase is a rotary motor enzyme, where the synthesis of ATP is coupled to the rotation of specific subunits driven by a proton motive force researchgate.netfrontiersin.orgresearchgate.net. Understanding how this compound affects this rotary mechanism is crucial for a complete understanding of its inhibitory action frontiersin.orgnih.govarxiv.orgresearchgate.net. While direct evidence of how this compound affects the catalytic activity and rotary motors of the mitochondrial enzyme is still awaited, single-molecule rotation experiments are considered a promising future perspective frontiersin.orgnih.govarxiv.org.

Single-molecule FRET between different fluorophores attached to the rotor and stator parts of the mitochondrial enzyme has already been developed and applied to study the rotation of FoF1-ATP synthase researchgate.netfrontiersin.orgnih.govarxiv.orgresearchgate.net. This technique allows for the monitoring of the rotational movement of individual enzyme molecules in real-time researchgate.net. Applying single-molecule rotation experiments, similar to those previously used for inhibitors like Aurovertin, could potentially unravel the detailed inhibition mechanism of this compound by revealing how its binding impacts the enzyme's rotary dynamics frontiersin.orgnih.govarxiv.org.

Cell and Molecular Biology Techniques

Cell and molecular biology techniques have been essential for studying this compound in a cellular context, including identifying its molecular target and visualizing its effects within living cells. Techniques such as human cDNA T7 phage display screening were used to identify OSCP as the molecular target of this compound frontiersin.orgarxiv.orgfrontiersin.org. Genetic manipulation, such as the removal of OSCP in mutant FoF1-ATP synthases, further confirmed that apoptosis induced by this compound required binding to this subunit frontiersin.orgarxiv.orgfrontiersin.org.

Furthermore, genetic fusion of fluorescent proteins like yEGFP or mNeonGreen to subunits of FoF1-ATP synthase (e.g., the γ subunit) has been crucial for enabling visualization and FRET-based studies in living cells arxiv.orgresearchgate.netfrontiersin.orgnih.govspiedigitallibrary.orgarxiv.org. These fusions allow for the specific labeling of the enzyme, minimizing background fluorescence from other cellular components frontiersin.orgnih.gov.

Superresolution microscopy approaches, such as Structured Illumination Microscopy (SIM), have been used to image the three-dimensional arrangement of mitochondria in living yeast cells expressing fluorescently tagged FoF1-ATP synthase, providing structural context for this compound binding studies arxiv.orgresearchgate.netarxiv.org. While standard confocal microscopy or superresolution techniques like SIM or STED may not be ideal for directly identifying bound this compound on OSCP due to fast off-rates and broad spatial distribution of fluorescent this compound derivatives, they are valuable for visualizing mitochondrial morphology and localization of the tagged enzyme arxiv.orgfrontiersin.orgnih.gov.

Cellular assays, such as flow cytometry to determine cell viability and measure reactive oxygen species (ROS) production, immunofluorescence to analyze cytochrome c release, and gel filtration chromatography to monitor apoptosome complex formation, have been employed to characterize the cellular effects of this compound treatment aacrjournals.orgresearchgate.netaacrjournals.orgnih.govnih.govjci.orgnih.gov. These techniques have helped establish the link between this compound binding to FoF1-ATP synthase, the generation of mitochondrial superoxide (B77818), and the induction of apoptosis frontiersin.orgfrontiersin.orgaacrjournals.orgresearchgate.netaacrjournals.orgnih.govnih.govjci.orgnih.govresearchgate.net.

| Technique | Application in this compound Research |

| Human cDNA T7 Phage Display Screening | Identification of OSCP as the molecular target of this compound. frontiersin.orgarxiv.orgfrontiersin.org |

| Genetic Manipulation (e.g., OSCP removal) | Confirmation that this compound induced apoptosis requires OSCP binding. frontiersin.orgarxiv.orgfrontiersin.org |

| Genetic Fusion of Fluorescent Proteins | Labeling of FoF1-ATP synthase for live-cell imaging and FRET studies. arxiv.orgresearchgate.netfrontiersin.orgnih.govspiedigitallibrary.orgarxiv.org |

| Structured Illumination Microscopy (SIM) | Imaging of mitochondrial morphology and localization of tagged enzyme in live cells. arxiv.orgresearchgate.netarxiv.org |

| Flow Cytometry | Determination of cell viability and measurement of ROS production. aacrjournals.orgresearchgate.netaacrjournals.orgnih.govjci.org |

| Immunofluorescence | Analysis of cytochrome c release from mitochondria. aacrjournals.orgresearchgate.netnih.gov |

| Gel Filtration Chromatography | Monitoring of apoptosome complex formation. aacrjournals.orgresearchgate.net |

Flow Cytometry for Cellular Responses

Flow cytometry is a widely used technique in this compound research to analyze various cellular responses at the single-cell level. This method allows for the quantitative assessment of changes in cell populations, viability, cell cycle progression, and the production of reactive oxygen species (ROS).

Studies have utilized flow cytometry to determine cell viability based on plasma membrane integrity, often employing dyes like propidium (B1200493) iodide (PI) exclusion to identify live versus dead cells. researchgate.netaacrjournals.orgjci.orgnih.gov For instance, the effect of this compound on cell viability in human ovarian cancer cell lines and malignant B cells has been assessed using PI staining followed by flow cytometry. researchgate.netaacrjournals.orgjci.org The ED50 of this compound in Ramos B cells, determined by PI permeability via flow cytometry, was reported as 4 µM. jci.orgresearchgate.net

Flow cytometry is also crucial for monitoring the production of intracellular superoxide, a key event in this compound's mechanism of action. Dyes such as dihydroethidium (B1670597) (DHE) or 5-(and -6)-chloromethyl-2′,7′-dichlorodihydrofluorescein diacetate acetyl ester (CM-H2DCFDA or DCHF-DA) are commonly used, which fluoresce upon oxidation by superoxide. jci.orgresearchgate.netnih.govaacrjournals.org Flow cytometry measurements have shown that this compound rapidly increases superoxide levels in mouse embryonic fibroblasts (MEFs) within 1 hour in a concentration-dependent manner. nih.gov Similarly, this compound induces a sustained increase in ROS levels in Ramos cells, detectable by DCF fluorescence using flow cytometry. aacrjournals.org

Furthermore, flow cytometry enables the analysis of cell cycle distribution by assessing DNA content using dyes like PI. jci.orgresearchgate.netaacrjournals.org Treatment with this compound has been shown to alter the distribution of cells in different phases of the cell cycle, including an increase in cells with subG0 DNA content, indicative of apoptosis. jci.orgresearchgate.netnih.gov In Ramos B cells, this compound treatment caused a significant increase in cells with G1-G0 DNA content and corresponding reductions in S and G2 cells. aacrjournals.org

Caspase activation, a hallmark of apoptosis, can also be evaluated using flow cytometry with fluorescent inhibitors of caspases, such as FAM-VAD-fmk. jci.org This allows for the detection of activated caspases within cells following this compound treatment.

The mitochondrial transmembrane potential (ΔΨm) can be measured by flow cytometry using potential-sensitive dyes like DiOC6(3). jci.org A collapse in ΔΨm is another indicator of mitochondrial dysfunction and apoptosis induced by this compound.

Below is a summary of cellular responses analyzed by flow cytometry in this compound research:

| Cellular Response | Detection Method/Dye | Key Findings | Source |

| Cell Viability | Propidium Iodide (PI) exclusion | ED50 of 4 µM in Ramos cells; used in ovarian cancer cell lines. | researchgate.netaacrjournals.orgjci.orgnih.govresearchgate.net |

| Intracellular Superoxide | DHE, DCF fluorescence | Rapid, concentration-dependent increase in MEFs and sustained increase in Ramos cells. | jci.orgresearchgate.netnih.govaacrjournals.org |

| DNA Content/Cell Cycle | Propidium Iodide (PI) | Increased subG0 DNA; altered G1, S, G2 distribution. | jci.orgresearchgate.netnih.govaacrjournals.org |

| Caspase Activation | FAM-VAD-fmk | Detection of activated caspases. | jci.org |

| Mitochondrial Potential (ΔΨm) | DiOC6(3) | Collapse of mitochondrial potential observed. | jci.org |

Immunofluorescence and Ultrastructural Analysis

Immunofluorescence microscopy is utilized to visualize the localization of specific proteins within cells following this compound treatment. This technique is particularly useful for observing events such as the release of cytochrome c from mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. researchgate.netaacrjournals.org By using antibodies specific to cytochrome c and fluorescently labeled secondary antibodies, researchers can determine the cellular distribution of this protein. Studies on human ovarian cancer cells treated with this compound have used immunofluorescence to analyze cytochrome c release from mitochondria. researchgate.netaacrjournals.org

Ultrastructural analysis, typically performed using electron microscopy, provides detailed morphological information about cellular and organelle changes induced by this compound. This allows for the visualization of events such as mitochondrial swelling, which has been identified as an early event in this compound-induced apoptosis in ovarian cancer cells, occurring within 2 hours of treatment. researchgate.netaacrjournals.org Ultrastructural evidence of mitochondrial swelling has been linked to the release of cytochrome c and a decrease in mitochondrial glutathione (B108866). researchgate.netaacrjournals.org

Together, immunofluorescence and ultrastructural analysis provide complementary data on the spatial and morphological consequences of this compound exposure, offering visual evidence of the cellular processes involved in its mechanism of action.

Gel Filtration Chromatography for Protein Complex Formation

Gel filtration chromatography, also known as size exclusion chromatography, is a technique used to separate proteins and other macromolecules based on their size. unacademy.comgbiosciences.com In the context of this compound research, this method has been employed to monitor the formation of protein complexes, specifically the apoptosome. researchgate.netaacrjournals.org

The apoptosome is a multiprotein complex that forms during apoptosis and is essential for the activation of downstream caspases. Its formation involves the recruitment of proteins such as Apaf-1 and caspase-9. researchgate.netaacrjournals.org By using gel filtration chromatography, researchers can analyze cellular lysates to identify fractions containing high molecular weight complexes corresponding to the assembled apoptosome. Studies investigating the mechanism of this compound in human ovarian cancer cells have monitored apoptosome complex formation using gel filtration chromatography. researchgate.netaacrjournals.org This technique helps to confirm the activation of the intrinsic apoptotic pathway downstream of mitochondrial events.

Enzymatic Activity Assays

Enzymatic activity assays are fundamental for understanding the direct effects of this compound on its molecular target, the mitochondrial F1F0-ATPase. These assays measure the rate at which the enzyme catalyzes its specific reaction, in this case, the synthesis or hydrolysis of ATP. researchgate.netfrontiersin.orgfrontiersin.orgtocris.comrndsystems.com

Studies have shown that this compound inhibits the activity of the mitochondrial F1F0-ATPase in vitro. frontiersin.orgfrontiersin.orgtocris.comrndsystems.comnih.gov Quantitative enzymatic analysis has revealed that this compound acts as an uncompetitive inhibitor of mitochondrial F1F0-ATP synthase, decreasing the maximal velocity (Vmax) for ATP synthesis. frontiersin.org The IC50 for this compound inhibition of ATP synthase activity has been reported to be around 5 µM. frontiersin.orgtocris.comrndsystems.com

Enzymatic assays can also be used to measure the production of superoxide by the mitochondrial respiratory chain, which is induced by this compound's interaction with the F1F0-ATPase. jci.orgresearchgate.netnih.govaacrjournals.org While not a direct assay of ATP synthase activity, measuring superoxide production is an enzymatic readout of the downstream effects of this compound binding.

Below is a summary of findings from enzymatic activity assays related to this compound:

| Enzymatic Activity | Assay Type | Key Findings | Source |

| Mitochondrial F1F0-ATPase | ATP synthesis/hydrolysis assays in vitro | Inhibited by this compound; uncompetitive inhibition; IC50 ~5 µM. | frontiersin.orgfrontiersin.orgtocris.comrndsystems.comnih.gov |

| Superoxide Production | Assays using fluorescent probes (e.g., DHE) | Increased by this compound via modulation of the mitochondrial respiratory chain. | jci.orgresearchgate.netnih.govaacrjournals.org |

Genetic and Gene Editing Approaches

Phage Display for Target Identification

Phage display is a powerful genetic technique used for the identification of molecules that bind to a specific target. In the context of this compound research, phage display played a crucial role in identifying its molecular target. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Affinity-based screening of a phage-display human cDNA expression library was used to identify proteins that bind to this compound. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net This screening process successfully identified the oligomycin-sensitivity conferring protein (OSCP), a component of the mitochondrial F1F0-ATPase, as the molecular target of this compound. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net

The process typically involves immobilizing the small molecule (this compound) and then screening a library of phages, each displaying a different peptide or protein on its surface. researchgate.net Phages that bind to the immobilized this compound are retained, eluted, and amplified through infection of bacteria. researchgate.net Multiple rounds of selection and amplification enrich for phages displaying proteins that have affinity for this compound. researchgate.net The genetic material within the enriched phages is then sequenced to identify the bound protein. researchgate.net

Following the initial identification via phage display, the interaction between this compound and OSCP was further validated through various biochemical and genetic approaches, including reconstitution experiments and studies using cells with reduced OSCP expression via RNA interference. nih.gov This demonstrated that the apoptotic effects of this compound were dependent on its binding to the OSCP subunit. frontiersin.orgfrontiersin.org

The use of phage display was instrumental in unraveling the primary molecular target of this compound, providing a foundation for understanding its mechanism of action at the molecular level. frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net

Gene Knockout and Mutation Studies

Gene knockout and mutation studies have been employed to elucidate the signaling pathways downstream of this compound-induced superoxide production, particularly concerning the induction of apoptosis. Research using mouse embryonic fibroblasts (MEFs) with targeted gene deletions has been critical in identifying key apoptotic proteins involved in the this compound response nih.govnih.gov.

Studies in MEFs demonstrated that the absence of either Bax or Bak, pro-apoptotic members of the Bcl-2 protein family, inhibited cell killing induced by this compound, indicating a critical role for these proteins in mediating apoptosis nih.govnih.gov. Further investigation in Ramos B cell lymphoma cells revealed that while both Bax and Bak contribute, knockdown of Bak provided greater protection against this compound-induced apoptosis compared to knockdown of Bax nih.gov. The involvement of multiple BH3-only proteins (Bad, Bim, Bik, and Puma), which are upstream regulators of Bax and Bak, was also demonstrated through knockdown studies in Ramos cells, showing that their depletion inhibits this compound-induced apoptosis nih.gov.

Beyond apoptosis, mutation studies have also shed light on the antiproliferative effects of this compound. Research investigating the impact of this compound on the c-myc protein, a key regulator of cell growth, utilized mutations to understand the mechanism of c-myc degradation. Mutation of the phosphosensitive residue threonine 58 in c-myc substantially blocked this compound-induced c-myc degradation and subsequent growth inhibition nih.govaacrjournals.orgresearchgate.net. This indicated that phosphorylation at this site is important for the proteasomal degradation of c-myc triggered by this compound-induced superoxide nih.govaacrjournals.org.

Studies involving the overexpression of antiapoptotic proteins like Bcl-2 and Bcl-xL in Ramos cells showed that while these proteins conferred significant resistance to conventional cytotoxic agents like CDDP, they only resulted in a slight increase in the LC50 for this compound aacrjournals.org. This suggests that the apoptotic mechanism engaged by this compound is robust enough to overcome resistance mediated by high-level expression of these antiapoptotic genes aacrjournals.org.

The findings from gene knockout and mutation studies highlight the complex signaling network activated by this compound, particularly its reliance on specific pro-apoptotic Bcl-2 family proteins and the impact on key growth regulators like c-myc.

| Study Model | Genes/Proteins Studied | Key Finding on this compound Response | Citation |

|---|---|---|---|